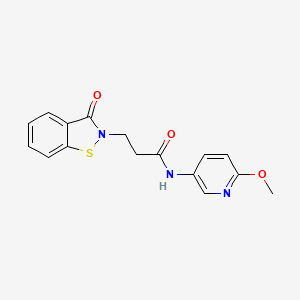
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core . This reaction involves the cyclization of β-phenylethylamines with acid chlorides under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride for electrophilic activation, and various reducing agents like sodium borohydride for reduction reactions . The conditions often involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted isoquinoline and phthalazinone derivatives, which can be further utilized in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various pharmacological effects . The pathways involved may include inhibition of enzyme activity and alteration of signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of aldo-keto reductase AKR1C3 and has applications in cancer research.
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound is used in the synthesis of various isoquinoline derivatives and has similar chemical properties.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one is unique due to its dual functionality, combining the properties of both isoquinoline and phthalazinone derivatives. This dual functionality enhances its potential in medicinal chemistry and drug development, making it a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C20H21N3O3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7,8-dimethoxyphthalazin-1-one |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-8-7-15-11-21-23(20(24)18(15)19(17)26-2)13-22-10-9-14-5-3-4-6-16(14)12-22/h3-8,11H,9-10,12-13H2,1-2H3 |
Clave InChI |
YJEKMLCKTGJACX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCC4=CC=CC=C4C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12178127.png)
![3-(2-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12178130.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12178137.png)

![2-[(2-chloro-9H-purin-6-yl)amino]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12178149.png)
![1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B12178163.png)
![N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B12178167.png)
![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B12178168.png)


![N-(1H-imidazol-2-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12178177.png)

![3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178206.png)
